3-(4-Hydroxyphenyl)propionic acid
Overview
Description
3-(4-Hydroxyphenyl)propionic acid, also known as Phloretic acid, is a potential antioxidant and is used as pharmaceutical intermediates . It has the molecular formula HOC6H4CH2CH2CO2H .
Synthesis Analysis
3-(4-Hydroxyphenyl)propionic acid is a major microbial metabolite of procyanidin A2 . It can also be derived from 4-coumaric acid, leading to myricanol, in M. rubra .Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)propionic acid consists of a benzene ring attached to a propionic acid group with a hydroxyl group at the 4th position . The molecular weight is 166.17 .Chemical Reactions Analysis
3-(4-Hydroxyphenyl)propionic acid has been shown to suppress macrophage foam cell formation, which is a key factor in the development of atherosclerosis . It does this by promoting macrophage cholesterol efflux and up-regulating mRNA expressions of ABCA1 and SR-B1 .Physical And Chemical Properties Analysis
3-(4-Hydroxyphenyl)propionic acid is soluble in water . It has a melting point of 129-131 °C .Scientific Research Applications
Polymer Science and Materials Engineering
HPPA has been utilized as an organic modifier in layered double hydroxides (LDHs) based on ZnAl and MgAl cations to prepare poly(butylene succinate) (PBS) bionanocomposites. These materials exhibit high thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction, highlighted by rheology experiments. HPPA's role as a chain extender significantly impacts the matrix's properties, contributing to the development of fully biodegradable, green materials with potential applications in food packaging, biodegradable materials, and possibly in medical applications due to their potential antibacterial and antioxidant properties (Totaro et al., 2017).
Biosynthesis
A significant advancement in biosynthesis involves the de novo production of HPPA and 3-Phenylpropionic acid (3PPA) using Escherichia coli by extending the cinnamic acids biosynthesis pathways. This biological hydrogenation process offers an environmentally friendly alternative to chemical synthesis, emphasizing the potential of microbial approaches for manufacturing commodity aromatic acids without the use of toxic solvents and catalysts, thereby reducing environmental impact (Sun et al., 2016).
Renewable Building Blocks for Material Science
Phloretic acid (PA), a naturally occurring phenolic compound related to HPPA, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation, offering a sustainable alternative to phenol. This approach facilitates the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for applications in high-performance materials, coatings, and adhesives with improved environmental profiles (Trejo-Machin et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMNPHRMNGLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075427 | |
Record name | Benzenepropanoic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desaminotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(4-Hydroxyphenyl)propionic acid | |
CAS RN |
501-97-3 | |
Record name | 3-(4-Hydroxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phloretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phloretic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03897 | |
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Record name | Phloretic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65596 | |
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Record name | Phloretic acid | |
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Record name | Benzenepropanoic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-hydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.211 | |
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Record name | 3-(4-HYDROXYPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QNC6P18SR | |
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Record name | Desaminotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
Record name | Desaminotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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